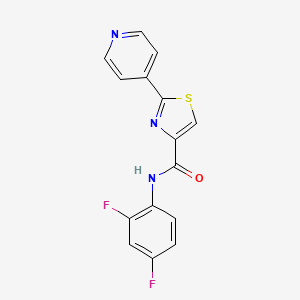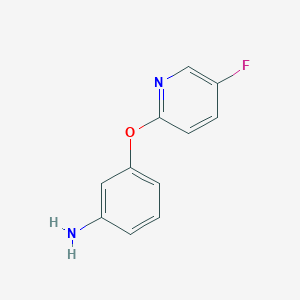
3-(5-Fluoropyridin-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Fluoropyridin-2-yloxy)aniline” is a chemical compound with the molecular formula C11H9FN2O . It is a qualified product offered by various chemical suppliers .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, involves several methods. These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an aniline group via an oxygen atom . The pyridine ring contains a fluorine atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 204.2 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Molecular Docking and QSAR Studies
A study by Caballero et al. (2011) explored the docking of various aniline derivatives, including those similar to 3-(5-Fluoropyridin-2-yloxy)aniline, with c-Met kinase to understand the inhibitors' orientations and active conformations. This study is significant for designing targeted cancer therapies. They used quantitative structure–activity relationship (QSAR) methods to predict the biological activities of these inhibitors, highlighting the compound's potential in medicinal chemistry (Caballero et al., 2011).
Chemoselective Functionalization
Stroup et al. (2007) described the chemoselective functionalization of compounds closely related to this compound. This research is crucial for understanding how to selectively modify such compounds to create specific products, which has implications in synthetic chemistry and drug development (Stroup et al., 2007).
Fluorination Studies
Anand and Filler (1976) conducted studies on the fluorination of nitrogen-containing aromatics, including aniline derivatives. This research provides insight into how fluorination affects the properties of such compounds, which is relevant for developing new materials and pharmaceuticals (Anand & Filler, 1976).
Photophysical Properties
Kopchuk et al. (2020) investigated the synthesis and photophysical properties of 5-aryl-2,2′-bipyridines bearing a (poly)fluorine-containing aniline residue at position C6, which is structurally similar to this compound. Their work has implications in the development of new fluorescent materials and sensors (Kopchuk et al., 2020).
Synthesis and Reactivity Studies
Research by Vezzu et al. (2010) on N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, which share structural similarities with this compound, provides insights into the synthesis and reactivity of such compounds. This is particularly relevant for the development of novel organic electronic materials (Vezzu et al., 2010).
Safety and Hazards
The safety data sheet for “3-(5-Fluoropyridin-2-yloxy)aniline” indicates that it is a combustible liquid. It may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness. It is suspected of causing genetic defects and cancer. It is also toxic if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
3-(5-fluoropyridin-2-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXPGGXIADBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

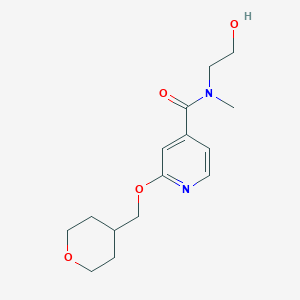
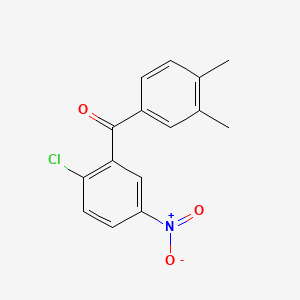
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)
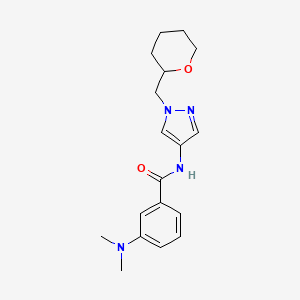

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
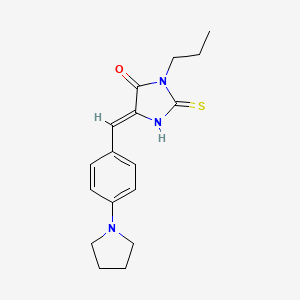
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)
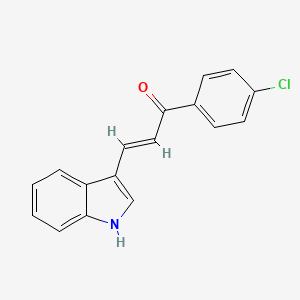
![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)
